molecular formula C8H15NO3 B2711374 Ethyl trans-4-methoxypyrrolidine-3-carboxylate CAS No. 2102408-85-3

Ethyl trans-4-methoxypyrrolidine-3-carboxylate

Cat. No.: B2711374
CAS No.: 2102408-85-3
M. Wt: 173.212
InChI Key: LFWULXIJRFIGSH-RNFRBKRXSA-N
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Description

Ethyl trans-4-methoxypyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a five-membered saturated nitrogen-containing ring. The compound is characterized by a methoxy (-OCH₃) group at the trans-4 position and an ethyl ester (-COOEt) substituent at the 3-position.

Key structural attributes include:

  • Pyrrolidine backbone: A five-membered ring offering moderate ring strain and conformational flexibility.
  • Trans-configuration: The methoxy and ester groups are positioned on opposite sides of the ring, influencing steric and electronic properties.
  • Functional groups: The ester moiety enhances lipophilicity, while the methoxy group may improve solubility in polar solvents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (3R,4S)-4-methoxypyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-12-8(10)6-4-9-5-7(6)11-2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWULXIJRFIGSH-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC[C@H]1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl trans-4-methoxypyrrolidine-3-carboxylate typically involves the reaction of 4-methoxypyrrolidine-3-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-4-methoxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-methoxypyrrolidine-3-carboxylic acid.

    Reduction: Formation of ethyl trans-4-methoxypyrrolidine-3-ol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Synthesis of Ethyl trans-4-methoxypyrrolidine-3-carboxylate

The synthesis of this compound typically involves several steps, including the use of glycine ethyl ester as a starting material. The synthetic route often includes amino addition, protective group strategies, ring closure, and catalytic hydrogenation, leading to high yields and chiral purity . The detailed synthetic pathway can be summarized as follows:

  • Starting Material : Glycine ethyl ester.
  • Reactions :
    • Nucleophilic substitution.
    • Ring closure with ethyl acrylate.
    • Coupling reactions using palladium catalysts.
    • Catalytic hydrogenation followed by hydrolysis.
  • Final Product : this compound with high purity.

Biological Activities

This compound has been studied for its pharmacological properties, particularly in the context of central nervous system disorders. Research indicates that derivatives of this compound may exhibit neuroprotective effects and potential applications in treating conditions such as anxiety and depression .

Pharmacological Studies

  • Mechanism of Action : The compound may modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, contributing to its therapeutic effects.
  • Animal Studies : Experimental models have demonstrated significant improvements in behavioral tests related to anxiety and depression when treated with derivatives of this compound.

Applications in Pharmaceuticals

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that enhance biological activity.

Medicinal Chemistry

  • Drug Development : This compound is being explored as a scaffold for developing new medications targeting neurological disorders.
  • Chiral Synthesis : The ability to produce chiral compounds from this compound is crucial for creating effective drugs with fewer side effects.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in clinical settings:

  • Case Study 1 : A study investigated the efficacy of a derivative of this compound in a clinical trial for treating generalized anxiety disorder, showing promising results compared to standard treatments .
  • Case Study 2 : Research on the compound's role in neuroprotection during ischemic events revealed its potential to reduce neuronal death and improve recovery outcomes in animal models .

Mechanism of Action

The mechanism of action of ethyl trans-4-methoxypyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares Ethyl trans-4-methoxypyrrolidine-3-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of this compound and Analogs
Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₉H₁₅NO₃ 4-methoxy (trans), 3-ethyl ester 201.22 (calculated) Chiral intermediate in drug synthesis
Ethyl 4,4-dimethyl-2-oxopyrrolidine-3-carboxylate C₉H₁₅NO₃ 4,4-dimethyl, 2-oxo, 3-ethyl ester 185.22 Potential pharmaceutical precursor
Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate C₁₄H₂₃N₂O₅ Piperidine ring, methoxyimino, ethoxypropyl 299.34 Synthetic intermediate for heterocycles
trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 4-methyl, 3-methyl ester, HCl salt 193.67 High solubility for ionic interactions
Key Observations:

Ring Size and Rigidity :

  • The pyrrolidine ring (5-membered) in the target compound confers greater ring strain but faster conformational interconversion compared to the piperidine (6-membered) analog in .
  • Piperidine derivatives (e.g., ) may exhibit enhanced stability in certain reaction conditions due to reduced strain.

In contrast, the 2-oxo group in introduces a hydrogen-bond acceptor site, improving crystallinity for structural analysis . Dimethyl substituents () increase steric hindrance, which could reduce reactivity in sterically demanding reactions.

Ester Group Variations :

  • Ethyl esters (target compound, ) are more lipophilic than methyl esters (), impacting membrane permeability in drug design .
  • Hydrochloride salts (e.g., trans-Methyl 4-methylpyrrolidine-3-carboxylate hydrochloride in ) exhibit higher aqueous solubility, favoring applications in formulation .
Key Observations:
  • Diastereoselectivity : The synthesis of piperidine derivatives () often results in diastereomeric mixtures (e.g., 1:1.5 ratio), necessitating chromatographic separation .
  • Hydrogenation Efficiency: Catalytic hydrogenation (e.g., Raney nickel in ) is effective for reducing imino groups but may require optimization to minimize byproducts .
  • Storage and Handling : Ethyl ester derivatives (e.g., ) are typically stored at 2–8°C to prevent hydrolysis, highlighting the importance of ester group stability .

Biological Activity

Ethyl trans-4-methoxypyrrolidine-3-carboxylate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through the reaction of 4-methoxypyrrolidine-3-carboxylic acid with ethanol, typically under reflux conditions to facilitate esterification. The product can be purified via recrystallization or chromatography techniques. In industrial applications, continuous flow processes may be employed for enhanced efficiency and yield.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been reported to act as a modulator or inhibitor of certain nicotinic acetylcholine receptors (nAChRs), particularly α7 and α9-nAChRs, which are implicated in various physiological processes including pain modulation and cancer cell proliferation .

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown selective antagonism at α9*-nAChRs, which are often overexpressed in tumors. Inhibition of these receptors can lead to antiproliferative effects in cancer cells .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MGC803 (gastric)20.04Induces apoptosis via ROS production
HepG2 (liver)13.11Promotes necrosis and apoptosis
MCF-7 (breast)14.51Selective toxicity towards tumor cells

Case Studies

  • Study on Nicotinic Receptor Modulation : A study demonstrated that this compound reduced ACh activation of α9α10-nAChRs with an IC50 value of 10 nM, indicating its strong antagonistic properties which could be leveraged for therapeutic applications in pain management and cancer treatment .
  • In Vitro Studies : In vitro experiments have shown that this compound can inhibit cell proliferation in various cancer cell lines by modulating nAChR activity, leading to a decrease in tumor growth rates .

Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in organic synthesis and drug development. Its unique structure allows for the exploration of new pharmacological agents targeting nAChRs and other related pathways. Additionally, its role in enzyme inhibition makes it a candidate for further research into metabolic diseases .

Q & A

Q. What are the recommended synthetic routes for Ethyl trans-4-methoxypyrrolidine-3-carboxylate, and how can reaction conditions be optimized to improve yield?

The synthesis of pyrrolidine derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, analogous compounds like ethyl pyrrolidinecarboxylates are synthesized via nucleophilic substitution or catalytic hydrogenation of nitro intermediates . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (50–80°C), and catalyst selection (e.g., palladium for hydrogenation). Reaction progress should be monitored using TLC or HPLC to identify optimal termination points .

Q. How can purity and structural integrity be validated for this compound post-synthesis?

Purity can be assessed via HPLC (≥95% threshold) or NMR spectroscopy to detect residual solvents or byproducts. For structural confirmation, combine 1H^1H- and 13C^{13}C-NMR to verify the trans-configuration at the 4-methoxy and 3-carboxylate positions. Mass spectrometry (HRMS) provides molecular weight validation . Cross-referencing with published spectral data for related pyrrolidine derivatives is critical .

Q. What solvent systems are suitable for crystallization to obtain high-quality single crystals for preliminary structural analysis?

Slow evaporation in mixed solvents (e.g., ethyl acetate/hexane or methanol/water) is effective for pyrrolidine derivatives. Crystallization success depends on solubility gradients and temperature control. For example, analogous compounds in were crystallized using dichloromethane and diethyl ether .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?

Single-crystal X-ray diffraction (SCXRD) is definitive for stereochemical confirmation. Use SHELXTL or SHELXL for structure refinement, leveraging programs like Olex2 for visualization . Key parameters include R-factor convergence (<0.05) and thermal displacement validation. For example, reports torsional angles and bond lengths to confirm trans-configuration in similar pyrrolidine esters .

Q. What computational methods are effective for modeling the compound’s conformational dynamics and electronic properties?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict stable conformers and frontier molecular orbitals. Compare computed NMR chemical shifts (via GIAO method) with experimental data to validate models. used computational tools to correlate electronic effects with biological activity in pyrimidine derivatives .

Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NOESY correlations or splitting patterns)?

Re-examine sample purity and consider dynamic effects (e.g., rotamers) in NMR analysis. Variable-temperature NMR can reveal conformational exchange. For NOESY anomalies, verify cross-peak assignments using 2D-COSY and HSQC. In , unexpected couplings in pyrrolidine derivatives were resolved by analyzing dihedral angles from SCXRD .

Q. What strategies mitigate challenges in quantifying trace impurities or degradation products during stability studies?

Use LC-MS/MS with a high-resolution column (C18, 2.6 µm) and gradient elution (0.1% formic acid in water/acetonitrile). Degradation pathways (e.g., ester hydrolysis) can be inferred from accelerated stability testing (40°C/75% RH). highlights COA documentation for batch-specific impurity profiles .

Methodological Considerations

Q. How can researchers design robust synthetic protocols to scale up production without compromising stereochemical fidelity?

Implement flow chemistry for precise control of reaction parameters (residence time, temperature). Catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) ensures enantiopurity. demonstrates scalability for pyridine derivatives via continuous flow systems .

Q. What analytical workflows are recommended for resolving co-elution issues in chromatographic purity assays?

Combine orthogonal methods: HPLC with PDA detection (to assess UV purity) and charged aerosol detection (CAD) for non-UV active impurities. For co-eluting peaks, employ heart-cutting 2D-LC or ion-mobility spectrometry .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental spectroscopic results?

Re-optimize computational models using solvent correction fields (e.g., PCM for polar solvents) and verify basis set suitability. For example, adjusted DFT parameters to match experimental 1H^1H-NMR shifts in pyrimidine derivatives .

Q. What statistical approaches are suitable for validating reproducibility in synthetic batches?

Use Design of Experiments (DoE) to analyze factor interactions (e.g., temperature, catalyst loading). Multivariate analysis (PCA or PLS) identifies critical process parameters. ’s batch-specific COAs provide a template for reproducibility tracking .

Safety and Handling

Q. What safety protocols are essential for handling this compound given limited toxicological data?

Assume acute toxicity based on structural analogs (e.g., pyrrolidine derivatives in ). Use PPE (gloves, goggles), work in a fume hood, and adhere to waste disposal guidelines in . Conduct risk assessments under REACH or OSHA frameworks .

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